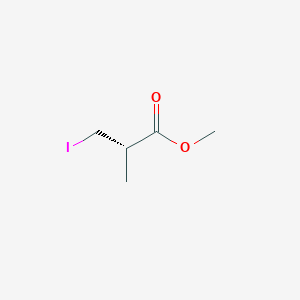
Methyl (S)-3-iodo-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-3-iodo-2-methylpropanoate is an organic compound with the molecular formula C5H9IO2 It is a derivative of propanoic acid, where the hydrogen atom on the third carbon is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
Methyl (S)-3-iodo-2-methylpropanoate can be synthesized through various methods. One common approach involves the iodination of methyl 2-methylpropanoate. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under acidic conditions. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the methyl ester to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
Methyl (S)-3-iodo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Substitution: Depending on the nucleophile, products can include methyl 3-hydroxy-2-methylpropanoate, methyl 3-cyano-2-methylpropanoate, or methyl 3-amino-2-methylpropanoate.
Reduction: Methyl 3-iodo-2-methylpropanol.
Oxidation: Methyl 3-carboxy-2-methylpropanoate.
科学研究应用
Methyl (S)-3-iodo-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and iodination.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Methyl (S)-3-iodo-2-methylpropanoate depends on its specific application. In organic synthesis, the compound acts as a substrate for various chemical reactions, where the iodine atom and ester group play crucial roles in reactivity. In biological systems, the ester group can be hydrolyzed by esterases, releasing the active carboxylic acid and alcohol moieties. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity to target proteins or enzymes.
相似化合物的比较
Methyl (S)-3-iodo-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 3-bromo-2-methylpropanoate: Similar structure but with a bromine atom instead of iodine. It has different reactivity and physical properties due to the smaller size and lower electronegativity of bromine.
Methyl 3-chloro-2-methylpropanoate: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, making this compound less suitable for certain substitution reactions.
Methyl 3-fluoro-2-methylpropanoate:
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique reactivity, due to the presence of the iodine atom and ester group, makes it a valuable intermediate in the development of various chemical products and pharmaceuticals. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
属性
分子式 |
C5H9IO2 |
|---|---|
分子量 |
228.03 g/mol |
IUPAC 名称 |
methyl (2S)-3-iodo-2-methylpropanoate |
InChI |
InChI=1S/C5H9IO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI 键 |
MWNVYVRLCFKIRT-SCSAIBSYSA-N |
手性 SMILES |
C[C@H](CI)C(=O)OC |
规范 SMILES |
CC(CI)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



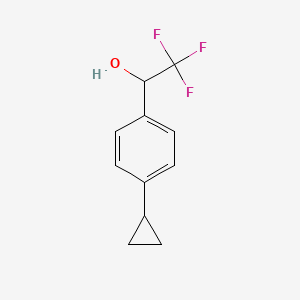
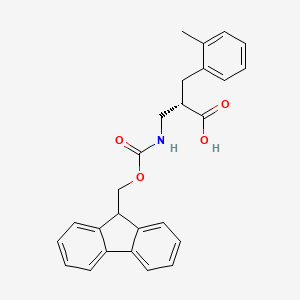

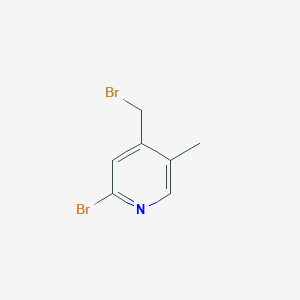
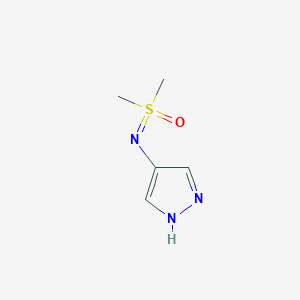
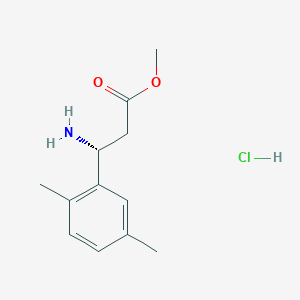
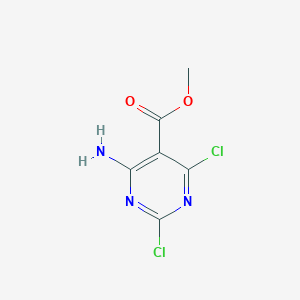
![2,7-Dibromo-2'-methoxy-9,9'-spirobi[fluorene]](/img/structure/B15222933.png)
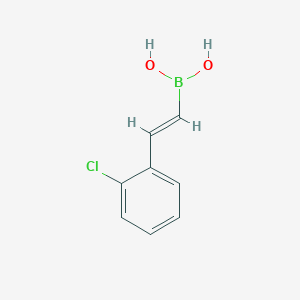



![ethyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B15222996.png)
